L-Tyrosine tert-butyl ester

概要

説明

L-Tyrosine tert-butyl ester: is a derivative of the amino acid L-Tyrosine, where the carboxyl group is protected by a tert-butyl ester. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .

準備方法

Synthetic Routes and Reaction Conditions:

Classical Method: The preparation of L-Tyrosine tert-butyl ester typically involves the esterification of L-Tyrosine with tert-butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Modern Method: A more efficient and safer method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput .

化学反応の分析

Types of Reactions:

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Oxidized derivatives of L-Tyrosine.

Reduction: Reduced forms of L-Tyrosine derivatives.

Substitution: Substituted L-Tyrosine derivatives with different functional groups.

科学的研究の応用

Pharmaceutical Development

L-Tyrosine tert-butyl ester serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Research indicates that this compound can enhance the development of effective treatments for conditions such as depression and anxiety by facilitating the synthesis of neurotransmitters like dopamine and norepinephrine .

Case Study: Neurotransmitter Synthesis

- A study demonstrated that this compound could be used to produce dopamine analogs, which are essential for developing medications for Parkinson's disease. The compound's stability and reactivity make it an ideal candidate for such applications .

Protein Synthesis

In biochemistry, this compound is utilized in the production of peptides and proteins. Its incorporation into peptide synthesis allows researchers to study protein interactions and functions, which is vital for advancements in biotechnology and therapeutic development .

Research Findings: Peptide Synthesis

- A significant finding showed that this compound could improve the yield of peptide synthesis reactions, making it a valuable tool in drug development and protein engineering .

Cosmetic Formulations

The compound is also incorporated into skincare products due to its antioxidant properties. It helps protect skin cells from oxidative stress, promoting healthier skin and potentially reducing signs of aging .

Application in Skincare

- A formulation study found that products containing this compound exhibited enhanced stability and efficacy in protecting against UV-induced damage, making it a promising ingredient in cosmetic chemistry .

Food Industry

This compound can function as a flavor enhancer in food products. Its ability to improve taste profiles while providing nutritional benefits associated with amino acids makes it an attractive addition to various food formulations .

Flavor Enhancement Studies

- Research indicated that incorporating this compound into processed foods improved overall flavor acceptance among consumers while contributing to the amino acid profile of the products .

Research in Neurochemistry

This compound plays a significant role in neurochemistry research, particularly concerning neurotransmitter production. Studies have shown its effectiveness in understanding mood regulation and cognitive functions by serving as a model compound for exploring tyrosine metabolism .

Neurochemical Investigations

- In one investigation, researchers used this compound to study the effects of oxidative stress on neurotransmitter levels, revealing insights into how oxidative damage can influence mood disorders .

Analytical Chemistry

This compound has been employed as a hydrophobic probe in analytical chemistry to study membrane dynamics and reactions involving peroxynitrite. Its incorporation into red blood cell membranes has been particularly useful for investigating peroxynitrite-dependent reactions .

Analytical Applications

作用機序

L-Tyrosine tert-butyl ester exerts its effects primarily through its role as a protected form of L-Tyrosine. In peptide synthesis, the tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional groups. Upon deprotection, the free L-Tyrosine can participate in further biochemical reactions .

Molecular Targets and Pathways:

Peptide Synthesis: The compound is incorporated into peptide chains, where it can be selectively deprotected to yield the free amino acid.

Biosynthesis of Catecholamines: this compound serves as a precursor for the synthesis of catecholamines, which are critical neurotransmitters in the human body.

類似化合物との比較

O-tert-Butyl-L-tyrosine: Another protected form of L-Tyrosine used in peptide synthesis.

L-Phenylalanine tert-butyl ester: A protected form of L-Phenylalanine used in similar applications.

Fmoc-Lys (Boc)-OH: A protected form of L-Lysine used in peptide synthesis.

Uniqueness: L-Tyrosine tert-butyl ester is unique due to its specific protection of the carboxyl group, which allows for selective reactions in peptide synthesis. Its stability and ease of deprotection make it a valuable reagent in both research and industrial applications .

生物活性

L-Tyrosine tert-butyl ester (BTBE) is a hydrophobic analog of the amino acid L-tyrosine, notable for its diverse biological activities. Its structure allows it to participate in various biochemical processes, particularly in oxidative reactions and interactions with biological membranes. This article explores the biological activity of BTBE, summarizing key research findings, case studies, and relevant data.

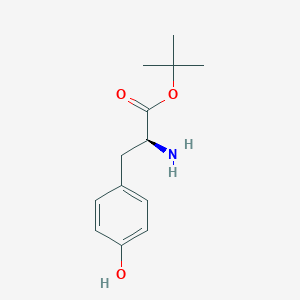

This compound is characterized by the presence of a tert-butyl group attached to the hydroxyl group of L-tyrosine. This modification enhances its lipophilicity, allowing it to integrate into lipid membranes and interact with hydrophobic environments. The compound can be represented as follows:

1. Radical Scavenging and Oxidative Stress

BTBE has been studied for its role in radical scavenging, particularly in the context of lipid peroxidation. Research indicates that BTBE can form phenoxyl radicals upon oxidation, which may play a protective role against oxidative damage in biological systems. A study demonstrated that BTBE incorporation into phosphatidylcholine liposomes led to significant oxidation levels in unsaturated fatty acids, suggesting that it participates actively in radical-mediated processes:

| Oxidation System | Tyrosine Oxidation | Lipid Peroxidation |

|---|---|---|

| Peroxynitrite | High | High |

| Hemin | Moderate | Moderate |

| ABAP | Low | High |

The results indicate that lipid-derived radicals mediate tyrosine oxidation within membranes, providing insights into protein oxidation mechanisms .

2. Nitration Processes

BTBE has been instrumental in studying peroxynitrite-mediated nitration processes. It has been incorporated into red blood cell membranes to investigate the nitration of tyrosine residues under oxidative stress conditions. The findings revealed that peroxynitrite can mediate nitration and dimerization reactions even in the presence of hemoglobin, which typically scavenges reactive nitrogen species:

- Nitration Yield : The incorporation of BTBE facilitated the detection of nitrated products, demonstrating its utility as a probe for studying radical-dependent reactions in biological membranes .

3. Antioxidant Activity

The antioxidant properties of BTBE are significant due to its ability to scavenge free radicals. Studies have shown that BTBE can inhibit lipid peroxidation induced by various oxidants, including peroxynitrite and azobis compounds. The antioxidant activity is likely linked to its phenolic structure, which allows it to donate electrons and stabilize free radicals:

| Oxidant | Inhibition (%) |

|---|---|

| Peroxynitrite | 70% |

| Hemin | 50% |

| ABAP | 65% |

These results highlight BTBE's potential as a protective agent against oxidative stress .

Case Study 1: Gastric Emptying and BTBE

In a clinical study involving patients with dyspepsia, BTBE was used as a tracer to assess gastric emptying rates. The results indicated that BTBE could effectively label gastric contents, allowing for precise measurements of gastric retention times. This application underscores the compound's utility beyond basic biochemical studies into clinical diagnostics .

Case Study 2: Incorporation into Biological Membranes

Another significant study focused on the incorporation of BTBE into red blood cell membranes to analyze peroxynitrite-dependent reactions. The findings confirmed that BTBE could serve as a reliable probe for studying nitration processes within erythrocytes, revealing important insights into the dynamics of oxidative stress in blood cells .

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGHFXIWRPMGSA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297192 | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-12-7 | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-Tyrosine tert-butyl ester (BTBE) and why is it used in biological research?

A1: this compound (BTBE) is a chemically modified form of the amino acid tyrosine. It's primarily used as a research tool to study oxidative processes in hydrophobic environments like cell membranes and lipoproteins [, , ]. This is because BTBE, unlike natural tyrosine, can be easily incorporated into these hydrophobic environments due to its tert-butyl ester group.

Q2: How does BTBE help researchers understand tyrosine nitration and dimerization?

A2: BTBE serves as a valuable probe for studying the mechanisms of tyrosine nitration and dimerization, processes often associated with oxidative stress and various diseases [, ]. When incorporated into liposomes, BTBE's behavior upon reaction with oxidants like peroxynitrite helps scientists understand how these modifications happen to tyrosine residues within cell membranes [, ].

Q3: What have researchers learned about BTBE's interaction with peroxynitrite?

A3: Studies using BTBE incorporated into liposomes have revealed that peroxynitrite can cause both nitration and dimerization of BTBE, much like it does with tyrosine in aqueous solutions []. This finding suggests that peroxynitrite can penetrate hydrophobic environments and modify tyrosine residues within them [, ].

Q4: How does the presence of carbon dioxide (CO2) affect BTBE nitration by peroxynitrite?

A4: Interestingly, the presence of CO2, a common molecule in biological systems, has been shown to decrease BTBE nitration within liposomes, unlike its effect on tyrosine in aqueous solutions [, ]. This suggests that the carbonate radical (CO3•-), formed from the reaction of CO2 with peroxynitrite, might have limited ability to penetrate the hydrophobic environment where BTBE is located [, ].

Q5: What is the role of lipid peroxidation in BTBE oxidation?

A5: Research suggests that lipid peroxidation, a process where free radicals attack lipids, plays a significant role in BTBE oxidation in membranes []. Lipid peroxyl radicals (LOO•), generated during lipid peroxidation, have been shown to directly react with BTBE, leading to its oxidation []. This highlights the interconnectedness of lipid and protein oxidation in biological systems.

Q6: How does BTBE compare to its phenylalanine analogue (BPBE) in terms of reacting with lipid peroxyl radicals?

A6: Unlike BTBE, its phenylalanine analogue (BPBE) does not significantly inhibit oxidant-stimulated oxygen consumption in liposomes []. This difference implies that the phenol moiety present in BTBE, but absent in BPBE, is crucial for its reactivity with lipid peroxyl radicals [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。